Home > Products > Screening Compounds P34757 > [Nphe1]nociceptin(1-13)NH2
[Nphe1]nociceptin(1-13)NH2 -

[Nphe1]nociceptin(1-13)NH2

Catalog Number: EVT-242104
CAS Number:
Molecular Formula: C61H100N22O15
Molecular Weight: 1381.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective and competitive nociceptin receptor antagonist, devoid of any agonist activity. Binds selectively to recombinant nociceptin receptors (pKi = 8.4), and competitively antagonizes the actions of nociceptin in vitro and in vivo.
Source and Classification

The compound [Nphe1]nociceptin(1-13)NH2 is synthesized from nociceptin, a peptide that plays a significant role in pain perception and modulation. The specific modification in this compound involves the substitution of phenylalanine at the first position, which enhances its antagonistic properties against nociceptin receptors. The classification of this compound is primarily as a nociceptin receptor antagonist, which differentiates it from other opioid peptides that may function as agonists.

Synthesis Analysis

The synthesis of [Nphe1]nociceptin(1-13)NH2 involves several steps that typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. Key parameters during synthesis include:

  • Temperature Control: The synthesis is often conducted at controlled temperatures to prevent degradation.
  • Coupling Agents: Commonly used coupling agents such as HBTU or DIC may be employed to facilitate the formation of peptide bonds.
  • Purification: After synthesis, high-performance liquid chromatography (HPLC) is utilized to purify the synthesized peptide, ensuring that impurities and unreacted materials are removed.

The resultant product is characterized using methods like mass spectrometry and analytical HPLC to confirm its identity and purity.

Molecular Structure Analysis

The molecular structure of [Nphe1]nociceptin(1-13)NH2 can be described as follows:

  • Sequence: It consists of 13 amino acids with the first amino acid being phenylalanine modified at the nitrogen atom.
  • Amidation: The C-terminal end is amidated, which enhances stability against enzymatic degradation.
  • Three-Dimensional Structure: The conformation of this peptide is critical for its binding affinity and biological activity. Studies suggest that the N-terminal region is crucial for receptor interaction.

Data from X-ray crystallography or NMR spectroscopy can provide insights into its three-dimensional structure, revealing how modifications affect receptor binding.

Chemical Reactions Analysis

[Nphe1]nociceptin(1-13)NH2 participates in various chemical reactions primarily involving receptor binding and antagonism. Key reactions include:

  • Binding Affinity: The compound exhibits high binding affinity to nociceptin receptors, with reported pKipK_i values around 8.4, indicating strong interaction with these receptors.
  • Antagonistic Action: It competes with nociceptin for binding sites on the receptor, effectively inhibiting nociceptin's action on downstream signaling pathways such as cyclic AMP accumulation.

These reactions are typically assessed using competitive binding assays in vitro.

Mechanism of Action

The mechanism of action of [Nphe1]nociceptin(1-13)NH2 involves its role as a competitive antagonist at nociceptin receptors. Upon administration:

  • Receptor Interaction: The compound binds selectively to nociceptin receptors, preventing nociceptin from exerting its effects.
  • Signal Inhibition: This antagonism leads to decreased activation of intracellular signaling pathways typically stimulated by nociceptin, such as those involving cyclic AMP.

In vivo studies have demonstrated that this compound can block pronociceptive effects induced by nociceptin in pain models, showcasing its potential therapeutic utility.

Physical and Chemical Properties Analysis

The physical and chemical properties of [Nphe1]nociceptin(1-13)NH2 are critical for its functionality:

  • Molecular Weight: Approximately 1500 Da.
  • Solubility: Soluble in aqueous solutions, which is important for biological applications.
  • Stability: Amidation at the C-terminal enhances resistance to enzymatic degradation compared to non-amidated peptides.

These properties are essential for determining dosage forms and administration routes in experimental settings.

Applications

[Nphe1]nociceptin(1-13)NH2 has several scientific applications:

  • Pain Management Research: As a selective antagonist, it serves as a valuable tool in studying pain pathways and developing new analgesics.
  • Pharmacological Studies: Its effects on nociceptin receptors can help elucidate the role of these receptors in various physiological processes beyond pain.
  • Therapeutic Development: This compound may lead to new treatments for conditions where nociceptin plays a detrimental role, such as chronic pain syndromes or opioid addiction.
Introduction to [Nphe1]Nociceptin(1-13)NH2

Discovery and Historical Context of Nociceptin Receptor Antagonists

[Nphe¹]Nociceptin(1-13)NH₂ emerged as a pivotal breakthrough in opioid receptor pharmacology following the identification of the nociceptin/orphanin FQ (N/OFQ) peptide and its receptor (OP₄, also termed ORL₁ or NOP) in the mid-1990s [1] [2]. Before its discovery, research on the N/OFQ system was hindered by the absence of selective antagonists. Early candidates like naloxone benzoylhydrazone and [Phe¹ψ(CH₂-NH)Gly²]Nociceptin(1-13)NH₂ exhibited limitations such as low potency (pA₂ ≈ 6.3), lack of selectivity, or residual agonist activity in central nervous system preparations [1] [7]. These shortcomings impeded clear interpretation of the physiological roles of the N/OFQ-OP₄ system.

The discovery of [Nphe¹]Nociceptin(1-13)NH₂ was reported in 2000 as part of a structured structure-activity relationship program aimed at identifying pure OP₄ antagonists [1]. It was the first compound demonstrated to act as a competitive and selective OP₄ receptor antagonist devoid of agonist effects in both recombinant and native receptor assays. This validated the OP₄ receptor as a pharmacologically independent target within the opioid receptor family and provided a critical tool for deconvoluting N/OFQ biology [1] [2] [7].

Table 1: Evolution of Key OP₄ Receptor Antagonists Leading to [Nphe¹]Nociceptin(1-13)NH₂

CompoundTypePotency (pA₂/pKᵢ)LimitationsReference
Naloxone BenzoylhydrazoneNon-peptide~6.3Low potency; non-selective for opioid receptors [1]
[Phe¹ψ(CH₂-NH)Gly²]NC(1-13)NH₂Pseudopeptide~7.0Residual agonist activity in CNS; partial agonist [1]
[Nphe¹]Nociceptin(1-13)NH₂Peptide6.0–6.7 (pA₂); 8.4 (pKᵢ)First pure, selective competitive antagonist [1]
UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂)Peptide7.3–9.1 (pA₂); 10.2 (pKᵢ)Higher potency derivative of [Nphe¹] scaffold [7]

Structural and Functional Classification of the Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system comprises the peptide ligand Nociceptin/Orphanin FQ (N/OFQ) and its G-protein coupled receptor, designated OP₄ under the International Union of Pharmacology classification [2] [1]. Despite structural homology (~60% transmembrane similarity) with classical opioid receptors (OP₁/δ, OP₂/κ, OP₃/μ), the OP₄ receptor exhibits distinct ligand recognition. Crucially, it is insensitive to naloxone and binds endogenous ligands lacking the N-terminal tyrosine residue universal to opioid peptides [2]. N/OFQ itself is a 17-amino acid peptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) featuring multiple cationic residues (Arg⁸, Lys⁹, Arg¹², Lys¹³) essential for receptor interaction [1] [2].

The N/OFQ-OP₄ receptor coupling activates inhibitory G-proteins (Gᵢ/o), leading to cellular effects mirroring opioids: inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels [1] [2]. However, its biological actions are often paradoxical compared to classical opioids. For instance, supraspinal administration of N/OFQ induces hyperalgesia and antagonizes opioid analgesia, whereas spinal delivery can produce analgesia, particularly in neuropathic pain states [1] [4]. The system also modulates anxiety, learning, memory, feeding, and autonomic functions [2] [6].

[Nphe¹]Nociceptin(1-13)NH₂ is a truncated and modified N/OFQ analogue. Its defining structural alteration is the substitution of the native N-terminal phenylalanine (Phe¹) with N-phenylalanine (Nphe¹). This modification eliminates agonist activity while conferring competitive antagonism. The C-terminal amidation (NH₂) enhances peptide stability [1] [3]. The sequence of the active fragment is therefore: Nphe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂.

Table 2: Structural Comparison of N/OFQ and Key Analogues

PeptideN-Terminal ResidueCore ModificationsC-TerminusPharmacological Activity
N/OFQ (Full-length)Phe¹NoneAcidFull OP₄ Agonist
N/OFQ(1-13)NH₂Phe¹Truncation (residues 1-13)AmideFull OP₄ Agonist
[Nphe¹]Nociceptin(1-13)NH₂Nphe¹Truncation + Nphe¹ substitutionAmideSelective Competitive OP₄ Antagonist
[Arg¹⁴,Lys¹⁵]N/OFQPhe¹Arg¹⁴, Lys¹⁵ substitutionsAcidHigh-Potency OP₄ Agonist

Significance of [Nphe¹]Nociceptin(1-13)NH₂ as a Selective OP₄ Receptor Antagonist

[Nphe¹]Nociceptin(1-13)NH₂ holds significant pharmacological importance due to three key properties: high selectivity, intrinsic biological activity, and lack of tolerance development, positioning it as a prototype for novel analgesics.

  • Mechanism of Action and Selectivity: [Nphe¹]Nociceptin(1-13)NH₂ binds the human recombinant OP₄ receptor with high affinity (pKᵢ = 8.4) and displays remarkable selectivity. It exhibits >1000-fold lower affinity for classical OP₁, OP₂, and OP₃ receptors in binding assays and fails to antagonize the effects of selective opioid agonists in isolated tissue bioassays [1]. Functionally, it competitively antagonizes N/OFQ effects:
  • Inhibition of cyclic AMP accumulation in Chinese Hamster Ovary cells expressing OP₄ (pA₂ = 6.0) [1] [3].
  • Inhibition of electrically evoked contractions in mouse, rat, and guinea-pig vas deferens and rat cerebral cortex 5-HT release (pA₂ range 6.0–6.7) [1] [6].
  • Pronociceptive and anti-morphine actions of intracerebroventricular N/OFQ in mouse tail withdrawal assays [1] [5].
  • Intrinsic Antinociceptive and Pro-Morphine Effects: Crucially, [Nphe¹]Nociceptin(1-13)NH₂ is not merely a passive blocker. When administered centrally in vivo, it elicits a dose-dependent antinociceptive effect in the mouse tail withdrawal assay. This effect is naloxone-resistant, confirming its independence from classical opioid receptors [1] [5]. Furthermore, at low doses, it potentiates morphine-induced analgesia, highlighting a functional interaction between the OP₄ and opioid receptor systems [1] [5]. Studies in genetically modified mice definitively proved these effects are OP₄-mediated: the antinociceptive action of [Nphe¹]Nociceptin(1-13)NH₂ is absent in OP₄ receptor knockout mice but fully present in wild-type littermates [5].

  • Therapeutic Potential in Neuropathic Pain and Lack of Tolerance: [Nphe¹]Nociceptin(1-13)NH₂ demonstrates efficacy in pathological pain states. Intrathecal administration reverses mechanical allodynia in rat models of peripheral mononeuropathy (chronic constriction injury), confirming the involvement of spinal N/OFQ in neuropathic pain maintenance [4]. Importantly, repeated administration over five days revealed a critical difference compared to classical opioids: tolerance developed to the antinociceptive effect of the μ-opioid agonist DAMGO but not to [Nphe¹]Nociceptin(1-13)NH₂ [5]. This suggests OP₄ antagonists may offer sustained analgesia without tolerance.

Table 3: Key In Vitro and In Vivo Pharmacological Effects of [Nphe¹]Nociceptin(1-13)NH₂

Assay SystemEffect of [Nphe¹]Nociceptin(1-13)NH₂SignificanceCitation
CHO-OP₄ cAMP InhibitionCompetitive antagonism of N/OFQ (pA₂ = 6.0); No effect aloneConfirms selective, competitive OP₄ blockade at recombinant receptor [1]
Mouse Vas Deferens ContractionCompetitive antagonism of N/OFQ inhibition (pA₂ = 6.4); No effect aloneConfirms selective, competitive OP₄ blockade at peripheral native receptor [1]
Mouse Tail Withdrawal (i.c.v.)Prevents N/OFQ-induced pronociception & anti-morphine effect; Induces naloxone-resistant antinociception; Potentiates morphine analgesiaDemonstrates in vivo OP₄ blockade & intrinsic therapeutic potential [1] [5]
Rat Neuropathic Allodynia (i.t.)Reverses mechanical allodynia; Blocks anti-allodynic effect of exogenous N/OFQValidates OP₄ as target in neuropathic pain; Shows therapeutic efficacy [4]
Repeated Dosing (Mice)Sustained antinociception over 5 days; No tolerance developmentSuggests advantage over classical opioids (e.g., DAMGO tolerance develops) [5]

Collectively, these properties establish [Nphe¹]Nociceptin(1-13)NH₂ as the foundational, selective pharmacological tool for defining OP₄ receptor physiology and a compelling prototype for novel analgesic agents targeting the N/OFQ system, particularly for conditions like neuropathic pain where classical opioids are limited [1] [4] [5]. Its discovery paved the way for the development of more potent peptide antagonists like UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) and non-peptide molecules [7].

Properties

Product Name

[Nphe1]nociceptin(1-13)NH2

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

Molecular Formula

C61H100N22O15

Molecular Weight

1381.6 g/mol

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N

SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.